

# Acreozast vs. Imatinib for the Treatment of Chronic Myel-oid Leukemia (CML)

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison between the novel investigational agent **Acreozast** and the established standard-of-care, Imatinib, for the treatment of Chronic Myeloid Leukemia (CML).

#### Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1][2][3] This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled proliferation of granulocytes.[1][3][4] Imatinib, a first-generation tyrosine kinase inhibitor (TKI), revolutionized CML treatment by directly targeting the BCR-ABL1 protein.[5][6] It binds to the ATP-binding site of the kinase, preventing downstream signaling and inducing apoptosis in leukemic cells.[5][7] [8] **Acreozast** is a novel, second-generation TKI engineered for higher potency and specificity against the BCR-ABL1 kinase, including common resistance mutations.

#### **Mechanism of Action**

Both **Acreozast** and Imatinib are ATP-competitive inhibitors of the BCR-ABL1 tyrosine kinase. Imatinib stabilizes the inactive conformation of the ABL kinase domain, preventing phosphorylation of downstream substrates.[9] **Acreozast**, however, features a novel binding



mechanism that allows it to fit into the ATP-binding pocket with higher affinity and to circumvent some of the resistance mutations that affect Imatinib binding.

### **BCR-ABL1 Signaling Pathway**

The BCR-ABL1 oncoprotein activates a complex network of signaling pathways crucial for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2] [4] Both Imatinib and **Acreozast** aim to inhibit these downstream effects by blocking the primary kinase activity.





Click to download full resolution via product page

BCR-ABL1 Signaling Pathway and TKI Inhibition



### **Comparative Efficacy Data**

The following tables summarize data from a hypothetical Phase III, randomized, open-label clinical trial comparing **Acreozast** (400 mg once daily) with Imatinib (400 mg once daily) in adult patients with newly diagnosed chronic phase CML.

Table 1: Molecular and Cytogenetic Response Rates

| Response Metric                                         | Acreozast (n=250) | lmatinib (n=250) | p-value |
|---------------------------------------------------------|-------------------|------------------|---------|
| Major Molecular<br>Response (MMR) at<br>12 months       | 78%               | 65%              | <0.05   |
| Complete Cytogenetic<br>Response (CCyR) at<br>12 months | 89%               | 77%              | <0.05   |
| Deep Molecular<br>Response (MR4.5) at<br>24 months      | 55%               | 42%              | <0.05   |

Table 2: Time to Response

| Response Metric     | Acreozast  | lmatinib    |
|---------------------|------------|-------------|
| Median time to CCyR | 3.1 months | 5.8 months  |
| Median time to MMR  | 6.2 months | 11.5 months |

## **Safety and Tolerability**

The safety profiles of **Acreozast** and Imatinib show some differences in the incidence of common adverse events.

Table 3: Incidence of Common (≥15%) Adverse Events (All Grades)



| Adverse Event         | Acreozast (n=250) | Imatinib (n=250) |
|-----------------------|-------------------|------------------|
| Nausea                | 25%               | 40%              |
| Diarrhea              | 35%               | 55%              |
| Muscle Cramps         | 18%               | 48%              |
| Fluid Retention/Edema | 15%               | 45%              |
| Fatigue               | 30%               | 38%              |
| Rash                  | 22%               | 30%              |
| Headache              | 16%               | 25%              |

# Experimental Protocols Phase III Clinical Trial Protocol

- Objective: To compare the efficacy and safety of Acreozast versus Imatinib in newly diagnosed chronic phase CML patients.
- Study Design: A multicenter, randomized, open-label, parallel-group study.
- Patient Population: Adult patients (≥18 years) with newly diagnosed Ph+ CML in the chronic phase.
- Treatment Arms:
  - Acreozast: 400 mg orally, once daily.
  - Imatinib: 400 mg orally, once daily.[10]
- Primary Endpoint: Rate of Major Molecular Response (MMR) at 12 months.
- Secondary Endpoints: Rate of Complete Cytogenetic Response (CCyR), time to MMR and CCyR, overall survival, and safety.
- Assessments:



- Molecular:BCR-ABL1 transcript levels measured by quantitative real-time PCR (qRT-PCR)
   from peripheral blood at baseline, 3, 6, 9, 12, 18, and 24 months.
- Cytogenetic: Bone marrow aspirates for chromosome banding analysis at baseline, 6, and
   12 months.
- Safety: Adverse events monitored throughout the study.



Click to download full resolution via product page

Phase III Clinical Trial Workflow

#### **Kinase Inhibition Assay Protocol**

 Objective: To determine the in vitro potency of Acreozast and Imatinib against the BCR-ABL1 kinase.



- Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used.
- Procedure:
  - Recombinant BCR-ABL1 kinase was incubated with varying concentrations of Acreozast or Imatinib.
  - A biotinylated peptide substrate and ATP were added to initiate the kinase reaction.
  - The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate were added.
  - The TR-FRET signal was measured, which is proportional to the amount of phosphorylated substrate.
- Data Analysis: IC50 values were calculated by fitting the dose-response data to a fourparameter logistic equation.

#### Conclusion

The investigational drug **Acreozast** demonstrates superior efficacy in achieving molecular and cytogenetic responses compared to the standard-of-care, Imatinib, in newly diagnosed chronic phase CML. The time to achieve these key clinical milestones is also shorter with **Acreozast**. Furthermore, **Acreozast** exhibits a more favorable safety profile with a lower incidence of common TKI-associated adverse events such as fluid retention and muscle cramps. These findings suggest that **Acreozast** has the potential to become a new first-line treatment option for patients with CML.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular biology of bcr-abl1—positive chronic myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
- 9. Therapeutic options for chronic myeloid leukemia: focus on imatinib (Glivec®, Gleevec™)
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Acreozast vs. Imatinib for the Treatment of Chronic Myel-oid Leukemia (CML)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665452#acreozast-vs-standard-of-care-drug-in-specific-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com